DTNP

Beschreibung

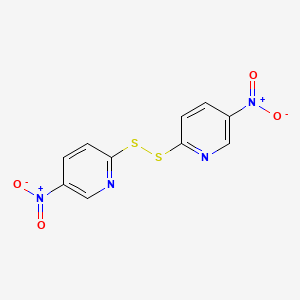

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUFCTKIILEETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175520 | |

| Record name | 2,2'-Dithiobis(5-nitropyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-10-8 | |

| Record name | 2,2′-Dithiobis[5-nitropyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(5-nitropyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiobis(5-nitropyridine) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiobis(5-nitropyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(5-nitropyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of DTNP in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selective protection and deprotection of amino acid side chains are paramount to achieving the desired final product with high fidelity. Cysteine, with its reactive thiol group, presents a unique challenge, necessitating robust protecting groups to prevent unwanted side reactions. 2,2'-Dithiobis(5-nitropyridine), commonly known as DTNP, has emerged as a valuable reagent for the mild and efficient deprotection of cysteine and selenocysteine (B57510) residues, offering a significant advantage over harsher, traditional methods. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its practical application in peptide synthesis, supported by quantitative data and detailed experimental protocols.

This compound: A Gentle and Effective Deprotecting Agent

This compound is a symmetrical disulfide containing two nitropyridyl moieties. Its utility in peptide synthesis lies in its ability to selectively remove a variety of sulfur-protecting groups from cysteine residues under mild acidic conditions. This is particularly advantageous for the synthesis of complex peptides and those containing sensitive functional groups that would be compromised by harsher deprotection cocktails.[1][2]

The primary role of this compound is to facilitate the deprotection of cysteine side chains, which are often protected by groups such as trityl (Trt), acetamidomethyl (Acm), and p-methoxybenzyl (Mob).[1][3] Traditionally, the removal of these groups requires strong acids or heavy metal reagents. The this compound method, typically carried out in a trifluoroacetic acid (TFA) solvent system, provides a gentler alternative.[1][2]

Mechanism of Action

The deprotection of a protected cysteine residue (Cys-PG) by this compound proceeds through a two-step mechanism. The reaction is often facilitated by the presence of a scavenger, such as thioanisole.

-

Activation and Formation of the Npys Intermediate: In the presence of TFA, the this compound molecule is activated. The protected cysteine's sulfur atom attacks the disulfide bond of this compound. This results in the cleavage of the protecting group (PG) and the formation of a mixed disulfide between the cysteine residue and a 5-nitropyridyl (Npys) group, yielding Cys-Npys.[1]

-

Reduction to the Free Thiol: The resulting Cys-Npys intermediate can then be readily reduced to the free cysteine thiol (Cys-SH) by treatment with a reducing agent, such as dithiothreitol (B142953) (DTT).[1]

Below is a diagram illustrating the general deprotection pathway.

Quantitative Data on Deprotection Efficiency

The effectiveness of this compound in removing various cysteine protecting groups has been systematically evaluated. The following tables summarize the deprotection efficiency under different conditions.

Table 1: this compound-Mediated Deprotection of Various Cysteine Protecting Groups

| Protecting Group | This compound (equivalents) | Thioanisole | Solvent | Time (h) | Deprotection (%) |

| Trt | 1.1 | No | TFA | 1 | ~100 |

| Acm | 15 | Yes | TFA | 1 | ~95 |

| Mob | 2 | Yes | TFA | 1 | ~100 |

| tBu | 11 | Yes | TFA | 1 | ~80 |

| StBu | 15 | Yes | TFA | 1 | ~60 |

Data sourced from studies on model peptides.[1]

Table 2: Deprotection of Selenocysteine Protecting Groups with this compound

| Protecting Group | This compound (equivalents) | Thioanisole | Solvent | Time (h) | Deprotection (%) |

| Sec(Mob) | 0.2 | No | TFA | 1 | ~70 |

| Sec(Meb) | 1 | No | TFA | 1 | ~100 |

| Sec(Bzl) | 1 | Yes | TFA | 1 | ~90 |

Data sourced from studies on selenocysteine-containing peptides.[2][4]

Experimental Protocols

General Protocol for this compound-Mediated Deprotection of Cysteine-Protected Peptides

This protocol is a general guideline and may require optimization based on the specific peptide sequence and protecting group.

Materials:

-

Protected peptide

-

2,2'-Dithiobis(5-nitropyridine) (this compound)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (if required)

-

Dithiothreitol (DTT)

-

Cold diethyl ether

-

HPLC system for analysis and purification

Procedure:

-

Peptide Dissolution: Dissolve the protected peptide in TFA (or a mixture of TFA and thioanisole, e.g., 98:2 v/v) to a final concentration of approximately 5-10 mg/mL.

-

Addition of this compound: Add the required equivalents of this compound to the peptide solution. The number of equivalents will vary depending on the protecting group (see Table 1).

-

Reaction Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

-

Precipitation: Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation and decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether to remove residual reagents.

-

Drying: Dry the peptide pellet under vacuum.

-

Reduction of Npys Intermediate (if necessary): Dissolve the crude peptide in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) and add an excess of DTT. Incubate for 30-60 minutes to reduce the Cys-Npys intermediate to the free thiol.

-

Purification: Purify the deprotected peptide by preparative HPLC.

Experimental Workflow for this compound Deprotection

Application in the Synthesis of Disulfide-Rich Peptides: The Case of Oxytocin (B344502)

The this compound methodology is particularly powerful for the synthesis of peptides containing multiple disulfide bonds, where orthogonal protection strategies are crucial. Oxytocin, a cyclic nonapeptide with one disulfide bridge, serves as an excellent example.

In a typical synthesis, the two cysteine residues of oxytocin can be protected with different protecting groups, one of which is labile to standard TFA cleavage (e.g., Trt) and the other requiring a more specific deprotection method. The this compound reagent can be used for the selective deprotection of the second cysteine, allowing for controlled, stepwise disulfide bond formation.[1][5]

Conclusion

This compound has established itself as a valuable tool in the peptide chemist's arsenal, offering a mild and effective method for the deprotection of cysteine and selenocysteine residues. Its compatibility with a range of protecting groups and its utility in the synthesis of complex, disulfide-rich peptides make it a compelling alternative to traditional, harsher deprotection strategies. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of peptide synthesis and drug development, enabling the efficient and reliable production of target peptides.

References

- 1. 2,2′-Dithiobis(5-nitropyridine) (this compound) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. 2,2'-Dithiobis(5-nitropyridine) (this compound) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of DTNP in Cysteine Deprotection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in the deprotection of cysteine residues in peptides and proteins. This methodology offers a gentle and effective alternative to harsher deprotection techniques, proving valuable in the synthesis of complex disulfide-linked peptides.

Core Mechanism of this compound-Mediated Deprotection

The deprotection of cysteine using this compound is a two-step process. Initially, the cysteine protecting group is cleaved and substituted by a 2-(5-nitropyridyl) (Npys) moiety derived from this compound. Subsequently, the resulting mixed disulfide is readily reduced to the free cysteine thiol.[1][2] This process is typically carried out in a trifluoroacetic acid (TFA) solvent system, which serves to activate the this compound molecule.[3][4] Protonation of the pyridine (B92270) nitrogen in the acidic environment enhances the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack.[3][4]

For many common cysteine protecting groups, such as acetamidomethyl (Acm), S-tert-butylthio (StBu), and p-methoxybenzyl (Mob), the presence of thioanisole (B89551) as a scavenger is crucial for efficient deprotection.[1][3] The proposed mechanism involves the initial attack of the thioanisole sulfur on the electrophilic disulfide bond of this compound, forming a trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[1] This reactive intermediate then facilitates the removal of the protecting group from the cysteine residue. However, for the tert-butyl (tBu) protecting group, thioanisole is not required for efficient deprotection.[1]

The general workflow for this compound-mediated deprotection involves incubation of the protected peptide with this compound in a TFA-based solvent system, followed by quenching and precipitation. The intermediate Npys-protected peptide is then treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to yield the deprotected cysteine.[1][2]

Quantitative Analysis of Deprotection Efficiency

The effectiveness of this compound in removing various cysteine protecting groups has been systematically evaluated. The following tables summarize the quantitative data on the deprotection efficiency under different experimental conditions.

Table 1: Deprotection of Single Cysteine-Containing Peptides

| Protecting Group | Peptide Sequence | This compound (mM) | Temperature (°C) | Time (h) | % Deprotection |

| Trt | H-C(Trt)G-OH | 183 | 25 | 0.5 | >95 |

| Mob | H-C(Mob)G-OH | 183 | 25 | 1 | >95 |

| tBu | H-C(tBu)G-OH | 183 | 25 | 1 | >95 |

| StBu | H-C(StBu)G-OH | 183 | 25 | 0.5 | >95 |

| Acm | H-C(Acm)G-OH | 183 | 50 | 24 | ~90 |

Data adapted from a methodical assay of various acid-stable, commercially-available cysteine protecting groups.[1]

Table 2: Deprotection of Bis-Cysteine Containing Oxytocin Template

| Protecting Group Pair | This compound (mM) | Temperature (°C) | Time (h) | % Bis-Deprotection |

| Mob | 183 | 25 | 2 | >95 |

| tBu | 183 | 50 | 4 | >95 |

| StBu | 183 | 50 | 8 | ~70 |

| Acm | 183 | 50 | 24 | <10 |

This data illustrates the relative difficulty of deprotecting multiple cysteine residues within the same peptide. The ease of bis-deprotection was found to follow the trend: Mob > tBu > StBu > Acm.[1]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed chemical mechanism of this compound-mediated deprotection and a typical experimental workflow.

Caption: Proposed mechanism of this compound-mediated cysteine deprotection.

Caption: General experimental workflow for this compound deprotection.

Detailed Experimental Protocols

The following are representative protocols for the deprotection of cysteine-containing peptides using this compound.

General Protocol for Single Cysteine Deprotection:

-

Preparation: A protected cysteine-containing peptide is dissolved in a 2% thioanisole/TFA solution.[1] For peptides with tBu protection, neat TFA can be used.[1]

-

Reaction: this compound (typically at a concentration of around 183 mM) is added to the peptide solution.[1] The reaction mixture is agitated at a specific temperature (ranging from 25°C to 50°C) for a duration determined by the specific protecting group (from 30 minutes to 24 hours).[1]

-

Quenching and Isolation: The reaction is quenched by adding cold diethyl ether, which precipitates the crude peptide product.[1] The precipitate is isolated by centrifugation.[1]

-

Reduction: The dried crude product is dissolved in a suitable buffer (e.g., 100 mM NH4HCO3 in 9:1 H2O/ACN, pH 7.5).[1] An excess of a thiol reductant, such as DTT, is added to convert the Cys-Npys intermediate to the free cysteine thiol.[1][2]

Protocol for Stepwise Deprotection and Disulfide Formation in an Orthogonally-Protected Peptide (Apamin Test Peptide):

This protocol demonstrates the utility of this compound in the selective formation of disulfide bonds in a peptide with multiple, orthogonally protected cysteine pairs.

-

First Deprotection (tBu group): 20 mg of the orthogonally protected apamin (B550111) peptide is dissolved in 700 µL of TFA.[1] 54 mg of this compound is added, and the solution is incubated under specific time and temperature conditions.[1] The crude product is precipitated with cold diethyl ether and isolated.[1]

-

First Disulfide Bond Formation: The crude isolate is dissolved in 100 mM ammonium (B1175870) bicarbonate, and 1 equivalent of DTT is added to facilitate the formation of the first disulfide bond.[1]

-

Second Deprotection (StBu group): The peptide with the first disulfide bond is then subjected to a second round of this compound deprotection, this time in the presence of thioanisole, to remove the more robust StBu protecting groups.[1]

-

Second Disulfide Bond Formation: A subsequent reduction and oxidation step is performed to form the second disulfide bond.

Conclusion

The use of this compound provides a valuable and gentle method for the deprotection of cysteine residues, particularly in the context of solid-phase peptide synthesis and the construction of complex disulfide-rich peptides.[1][5] Its effectiveness with a range of common protecting groups, coupled with the ability to perform deprotection under relatively mild acidic conditions, makes it a powerful tool for peptide chemists and drug development professionals. The orthogonality of deprotection, particularly the differential requirement for thioanisole, allows for sophisticated strategies in sequential disulfide bond formation.[1]

References

- 1. 2,2′-Dithiobis(5-nitropyridine) (this compound) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2'-Dithiobis(5-nitropyridine) (this compound) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of DTNP: A Technical Guide for Researchers

Introduction

2,2'-Dithiobis(5-nitropyridine), commonly known as DTNP, has emerged as a significant reagent in the field of peptide chemistry. Its primary utility lies in the gentle and selective deprotection of cysteine and selenocysteine (B57510) residues during solid-phase peptide synthesis (SPPS).[1][2][3][4] The high reactivity of the cysteine thiol group necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions.[1] this compound provides a valuable tool for the removal of these protecting groups under mild acidic conditions, offering an alternative to harsher, more traditional deprotection methods.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a symmetrical disulfide compound with the chemical formula C₁₀H₆N₄O₄S₂.[5] The presence of electron-withdrawing nitro groups on the pyridine (B92270) rings activates the disulfide bond, making it highly susceptible to nucleophilic attack by thiols.[6][7]

| Property | Value |

| IUPAC Name | 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine |

| Molecular Weight | 310.31 g/mol |

| Appearance | Yellow crystalline solid |

| CAS Number | 2127-10-8 |

Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which this compound facilitates the deprotection of cysteine residues is through a thiol-disulfide exchange reaction.[7] This process is often enhanced by the presence of thioanisole (B89551), which acts as a scavenger and facilitates the formation of a reactive intermediate.[1][8]

The proposed mechanism involves two key steps:

-

Formation of a Reactive Intermediate: Thioanisole attacks the electron-deficient disulfide bond of this compound, leading to the formation of a trivalent sulfonium (B1226848) thioanisole-Npys conjugate.[1][8]

-

Cysteine Deprotection: The sulfur atom of the protected cysteine residue then attacks this activated intermediate. This results in the removal of the protecting group and the formation of a new disulfide bond between the cysteine residue and a 5-nitropyridyl (Npys) group, derived from the fragmentation of this compound.[1][8] The resulting Npys-cysteine adduct can then be readily reduced to the free cysteine thiol using a reducing agent like dithiothreitol (B142953) (DTT).[1]

Quantitative Data on Deprotection Efficiency

The effectiveness of this compound in deprotecting various common cysteine S-protecting groups has been systematically evaluated. The following table summarizes the percentage of deprotection achieved with increasing equivalents of this compound in the presence and absence of 2% thioanisole in trifluoroacetic acid (TFA).

| Protecting Group | Equivalents of this compound | % Deprotection (without Thioanisole) | % Deprotection (with 2% Thioanisole) |

| Mob | 1 | 50% | 75% |

| 2 | 80% | 95% | |

| 5 | 100% | 100% | |

| Acm | 5 | 10% | 20% |

| 10 | 25% | 40% | |

| 20 | 50% | 70% | |

| tBu | 1 | 20% | 40% |

| 2 | 40% | 70% | |

| 5 | 80% | 100% | |

| StBu | 1 | 0% | 100% |

| 5 | 0% | 100% | |

| 10 | 0% | 100% |

Data adapted from a study on the deprotection of various cysteine-containing test peptides.[1]

These data highlight that the presence of thioanisole generally enhances the deprotection efficiency.[1] Notably, the S-tert-butylsulfenyl (StBu) group shows an absolute requirement for thioanisole for its removal by this compound.[1]

Experimental Protocols

General Protocol for Cysteine S-Deprotection

This protocol outlines the general steps for the deprotection of a cysteine-protected peptide using this compound.

Detailed Method:

-

Dissolution: Dissolve the protected cysteine-containing peptide in a 2% thioanisole/TFA solvent system (or neat TFA, depending on the protecting group) to a desired concentration (e.g., ~8.5 mM).[1]

-

Incubation: Add the specified equivalents of this compound to the peptide solution. The reaction mixture is then agitated at a specific temperature and for a set duration, which is dependent on the lability of the protecting group.[1]

-

Quenching and Precipitation: Upon completion, the reaction is quenched by adding cold diethyl ether to the mixture, which causes the peptide to precipitate.[1]

-

Isolation: The crude precipitated product is isolated by centrifugation.[1]

-

Reduction to Free Thiol: The isolated Npys-peptide intermediate is then dissolved in an appropriate buffer and treated with an excess of a thiol reductant, such as dithiothreitol (DTT), to yield the final deprotected peptide with a free cysteine thiol.[1]

Example Protocol: Deprotection of Di-protected Oxytocin (B344502)

The utility of this compound has been demonstrated in the synthesis of complex peptides like oxytocin, which contains a disulfide bond.

Materials:

-

Di-protected oxytocin peptide (e.g., Cys(Acm)-Tyr-Ile-Gln-Asn-Cys(Acm)-Pro-Leu-Gly-NH₂)

-

This compound (2,2'-Dithiobis(5-nitropyridine))

-

Thioanisole

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Dithiothreitol (DTT)

Procedure:

-

Aliquots of approximately 2.0 mg (~1.7 µmol) of the di-protected oxytocin peptide are dissolved in 200 µL of 2% thioanisole/TFA to achieve a final concentration of about 8.5 mM.[1]

-

Each solution is then incubated with 20 equivalents of this compound (183 mM) with agitation. The reaction temperature and time are adjusted based on the specific protecting groups being removed (refer to specific literature for optimal conditions).[1]

-

At the end of the reaction period, cold diethyl ether is added to each reaction vessel to precipitate the crude product.[1]

-

The precipitated peptide is isolated by centrifugation.[1]

-

The resulting crude bis-Npys intermediate is then dissolved in an aqueous buffer, and 1 equivalent of DTT is added to induce the formation of the intramolecular disulfide bond, yielding native oxytocin.[1]

Applications in Selenocysteine Chemistry

Beyond its use with cysteine, this compound has also proven effective for the deprotection of selenocysteine (Sec) residues.[2][4] The deprotection conditions are similarly mild, utilizing this compound in a TFA/thioanisole system.[9] Studies have shown that Sec(Mob) and Sec(Meb) protecting groups are highly labile to this compound, while Sec(Bzl) shows lability in the presence of thioanisole.[4] This methodology has been successfully applied to mediate the concurrent formation of diselenide bonds in model peptides.[4]

Advantages and Limitations

Advantages:

-

Mild Conditions: this compound-mediated deprotection occurs under gentle acidic conditions (TFA), which preserves the integrity of the peptide backbone and other acid-sensitive functionalities.[1][3]

-

Orthogonality: The this compound method offers a degree of orthogonality, allowing for the selective deprotection of certain cysteine protecting groups in the presence of others, which is crucial for the synthesis of peptides with multiple disulfide bonds.[1][3]

-

Versatility: It is effective for a range of common cysteine and selenocysteine protecting groups.[1][4]

Limitations:

-

Sequence Dependence: The efficiency of deprotection can be influenced by the peptide sequence.[1]

-

Thioanisole Requirement: Some protecting groups, like StBu, have an absolute requirement for thioanisole, which may not be compatible with all synthetic strategies.[1]

-

Potential for Side Reactions: During subsequent disulfide bond formation steps, high peptide concentrations can lead to competing intermolecular disulfide formation.[1]

Conclusion

This compound has established itself as a valuable and versatile reagent in the arsenal (B13267) of peptide chemists. Its ability to effect the deprotection of cysteine and selenocysteine residues under mild conditions provides a significant advantage, particularly in the synthesis of complex, disulfide-rich peptides. The continued investigation and application of this compound-mediated deprotection methodologies are expected to further advance the chemical synthesis of intricate peptide and protein structures for research and therapeutic development.

References

- 1. 2,2′-Dithiobis(5-nitropyridine) (this compound) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2'-Dithiobis(5-nitropyridine) (this compound) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of 2,2'-dithiobis(5-nitropyridine) (this compound) for deprotection and diselenide formation in protected selenocysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2'-Dithiobis(5-nitropyridine) | C10H6N4O4S2 | CID 16474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2127-10-8 | Benchchem [benchchem.com]

- 7. Buy 2,2'-Dithiobis(5-nitropyridine) | 2127-10-8 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Preliminary Investigation of "DTNP" for Novel Applications: A Review of Existing Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals that the term "DTNP," as an abbreviation for di-p-toluoyl-meso-tartaric acid nanoparticle, does not correspond to a recognized or documented nanoparticle system. As such, an in-depth technical guide on its novel applications cannot be formulated at this time.

While the requested topic of a "di-p-toluoyl-meso-tartaric acid nanoparticle" for drug delivery and other advanced applications is of interest to researchers in nanomedicine, there is currently no available scientific literature detailing the synthesis, characterization, or investigation of such a nanoparticle.

This report will instead provide a detailed overview of the existing scientific knowledge regarding the constituent components mentioned in the query: "this compound" as it is commonly understood in the scientific community, and "di-p-toluoyl-tartaric acid."

The Common Scientific Acronym "this compound": 2,2'-Dithiobis(5-nitropyridine)

In the field of biochemistry and peptide chemistry, the acronym this compound almost universally refers to 2,2'-dithiobis(5-nitropyridine) . This compound is a reagent primarily used for the deprotection of sulfhydryl groups in cysteine and selenocysteine (B57510) residues during peptide synthesis.[1][2][3] Its application is crucial for the formation of disulfide bonds in peptides and proteins.[1][2]

The mechanism of this compound-mediated deprotection often involves the use of a thioanisole (B89551) promoter in a trifluoroacetic acid (TFA) solvent system.[1][4] This process is valued for its gentle conditions, which allow for the removal of certain protecting groups that would otherwise require harsh chemical treatments.[1][2]

Di-p-toluoyl-tartaric Acid: A Chiral Resolving Agent

Di-p-toluoyl-tartaric acid is a well-established chiral resolving agent in organic chemistry.[5] Its primary function is to separate racemic mixtures of chiral compounds, a critical step in the synthesis of many pharmaceuticals where only one enantiomer provides the desired therapeutic effect.[5] The synthesis of di-p-toluoyl-D-tartaric acid typically involves the esterification of D-tartaric acid with p-toluoyl chloride.[6][7]

While di-p-toluoyl-tartaric acid itself is not used to form the core of a nanoparticle, tartaric acid and its derivatives have been explored as modifying agents for existing nanoparticle systems. For instance, L-tartaric acid has been used to modify the surface of chiral mesoporous silica (B1680970) nanoparticles to improve properties such as wettability, degradation, and bio-adhesion.[8]

Tartaric Acid in Nanoparticle Formulations

Tartaric acid-stabilized iron oxide nanoparticles have been investigated for targeted drug delivery systems.[1] In these applications, the tartaric acid acts as a coating agent, influencing the nanoparticle's stability and interaction with biological systems.[1]

Conclusion

The concept of a "di-p-toluoyl-meso-tartaric acid nanoparticle (this compound)" for novel applications in drug delivery and other areas remains a hypothetical construct at this time. The scientific literature does not contain information on the existence or investigation of such a nanoparticle. The prevalent scientific use of the acronym "this compound" refers to 2,2'-dithiobis(5-nitropyridine), a reagent in peptide chemistry. Di-p-toluoyl-tartaric acid is a known chiral resolving agent, and while tartaric acid is used in some nanoparticle formulations, it is as a modifying agent rather than the core component of a "this compound" system.

Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and visualizations for the requested "this compound" is not feasible based on the current body of scientific knowledge. Further research and development would be required to synthesize and characterize such a nanoparticle before its potential applications could be investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Tolyl group - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 7. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 8. Superiority of L-tartaric Acid Modified Chiral Mesoporous Silica Nanoparticle as a Drug Carrier: Structure, Wettability, Degradation, Bio-Adhesion and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

DTNP safety and handling precautions in the lab

An In-depth Technical Guide to the Safe Laboratory Handling of Diethylnitrosamine (DEN)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for trained laboratory personnel and is not a substitute for institution-specific safety protocols, a thorough review of the Safety Data Sheet (SDS), or professional safety training.

Introduction

N-Nitrosodiethylamine (CAS 55-18-5), commonly referred to as Diethylnitrosamine (DEN or NDEA), is a potent hepatocarcinogenic and mutagenic compound belonging to the N-nitrosamine class.[1][2] It is a yellow, volatile liquid soluble in water and organic solvents.[3][4] Due to its use in inducing liver tumorigenesis in experimental research, stringent safety and handling precautions are imperative to minimize exposure and ensure a safe laboratory environment.[4][5] This guide provides an in-depth overview of the core safety protocols, experimental procedures, and toxicological properties of DEN.

Physicochemical and Toxicological Data

Comprehensive data on the properties and hazards of DEN is crucial for a thorough risk assessment. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Diethylnitrosamine

| Property | Value | Reference |

| Chemical Formula | (CH₃CH₂)₂N-NO | [3] |

| Molecular Weight | 102.14 g/mol | [6] |

| Appearance | Clear, slightly yellow liquid | [3][6][7] |

| Boiling Point | 177 °C (351 °F) | [3][7] |

| Density | 0.95 g/mL | [7] |

| Vapor Pressure | 1.7 mmHg at 20 °C | [3] |

| Flash Point | 61 °C (142 °F) | [3] |

| Solubility | Soluble in water, lipids, and organic solvents | [3][4] |

Table 2: Toxicological Data and Exposure Limits

| Parameter | Value | Reference |

| CAS Number | 55-18-5 | [3] |

| Carcinogenicity | IARC Group 2A (Probable human carcinogen); OSHA "Select Carcinogen" | [2][3] |

| LD₅₀ (oral, rat) | 280 mg/kg | [2][3] |

| Primary Target Organs | Liver, lung, nasal sinuses, esophagus, stomach, kidney | [2][3] |

| Routes of Exposure | Inhalation, ingestion, skin absorption | [8] |

| Occupational Exposure Limit (OEL) | 0.2 µg/m³ (Proposed, inhalation) | [9][10] |

Health Hazards and Mechanism of Action

DEN is a potent genotoxic carcinogen that requires metabolic activation to exert its effects.[11][12] Chronic exposure can lead to severe liver damage and is suspected of causing various cancers.[2][3] Acute exposure may cause nausea, vomiting, and fever.[3] It is critical to note that DEN does not have adequate warning properties, meaning hazardous concentrations can be present without a noticeable odor.[2][3]

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of DEN is initiated by its metabolic activation, primarily in the liver, by cytochrome P-450 monooxygenases.[13][14] This process generates reactive intermediates that can alkylate DNA, forming DNA adducts.[15] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[12] The subsequent stages involve tumor promotion and progression, often exacerbated by chronic inflammation and compensatory cell proliferation.[5][16]

Caption: Metabolic activation pathway of Diethylnitrosamine (DEN).

Mandatory Safety and Handling Protocols

Due to its high chronic toxicity, DEN must be handled with "basic prudent practices" supplemented with additional precautions for select carcinogens.[2][3]

Engineering Controls

-

Chemical Fume Hood/Containment: All work involving DEN, including weighing, dissolving, and dose preparation, must be conducted in a designated, certified chemical fume hood or other suitable containment equipment like a Class II, Type B2 Biosafety Cabinet (BSC).[3][4][17] The system must be 100% exhausted to the outside and not recirculate air.[18]

-

Designated Area: A specific area of the lab must be demarcated for DEN use and storage.[17] This "designated area" should be clearly marked with warning signs (e.g., "DANGER – CHEMICAL CARCINOGEN, AUTHORIZED PERSONNEL ONLY").[19]

-

Work Surfaces: All work surfaces within the designated area should be covered with disposable, plastic-backed absorbent paper or stainless steel trays to contain potential spills.[20]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The minimum required PPE for handling DEN includes:

-

Gloves: Double gloving is mandatory. Use chemically resistant gloves. Butyl rubber or SilverShield® gloves are recommended when handling concentrated DEN, as it can attack nitrile rubber.[18] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are required at all times.[3]

-

Protective Clothing: A fully fastened lab coat or a disposable jumpsuit is required.[20][21] Contaminated clothing must be decontaminated or disposed of as hazardous waste immediately and should never be taken home for laundering.[8][21]

-

Respiratory Protection: If engineering controls are not available or in the event of a spill, a respirator with organic vapor cartridges (e.g., N95 or higher) is necessary.[18][21] A supplied-air respirator is required for major spill cleanup.[7]

Caption: Standard workflow for donning and doffing PPE for DEN handling.

Administrative Controls and Safe Work Practices

-

Training: All personnel must receive training on the hazards of DEN and the specific SOPs for its use before beginning work.[17]

-

Prohibitions: Eating, drinking, smoking, applying cosmetics, and storing food are strictly prohibited in any area where DEN is handled or stored.[19][20]

-

Pipetting: Mouth pipetting is forbidden. Always use mechanical pipetting aids.[20]

-

Transport: When transporting DEN, even between labs, use a sealed, unbreakable secondary container.[19][21]

-

Animal Handling: Animals administered DEN may excrete the agent for up to 24-72 hours.[4] All animal handling, cage manipulations, and bedding changes during this period must be conducted in a BSC or other containment system.[4] Cages must be clearly labeled with the carcinogen name and administration date/time.[4]

Experimental Protocols

The following are generalized protocols. Researchers must adapt them to their specific experimental needs while adhering to all safety precautions.

Protocol: Preparation of a DEN Stock Solution

-

Preparation: Assemble all necessary materials (DEN primary container, solvent, glassware, pipetting aids) inside the chemical fume hood on a disposable absorbent pad.

-

Tare Vessel: Tare a sealed, tared vial or container that will hold the final solution.

-

Transfer: Carefully transfer the required volume or weight of neat DEN to the tared container. Use a Luer-lock syringe for liquid transfers to minimize aerosol generation.[19]

-

Dissolution: Add the appropriate solvent to the container with the DEN.

-

Mixing: Cap the container securely and mix by gentle inversion or vortexing inside the hood.

-

Labeling: Clearly label the container with "DIETHYLNITROSAMINE," the concentration, solvent, date, and appropriate hazard warnings.

-

Storage: Store the solution in a designated, locked, and ventilated storage cabinet within a secondary container.[4][7]

-

Cleanup: Decontaminate all non-disposable equipment used. Dispose of all contaminated disposable items as hazardous waste.

Protocol: Spill Response and Decontamination

-

Evacuate and Notify: In the event of a spill, immediately alert personnel and evacuate the area.[3] Notify the institutional Environmental Health and Safety (EHS) department.

-

Isolate: Restrict access to the spill area.

-

Cleanup (Trained Personnel Only): Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator.[3][7]

-

Absorb: For liquid spills, cover with an absorbent material (e.g., celite, commercial spill absorbent). Do not use cellulose-based absorbents.[4][7]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]

-

Decontaminate Surface: The spill surface should be decontaminated. Several methods can be effective:

-

Detergent Wash: Thoroughly clean the surface with a strong detergent solution.[7]

-

Chemical Degradation: For nitrosamines, treatment with a 1:1 solution of hydrobromic acid and acetic acid can be used to destroy the compound.[22] Alternatively, treatment with aluminum-nickel alloy powder and aqueous alkali can reduce nitrosamines to less harmful amines.[23] UV light can also degrade nitrosamines.[22] Note: Chemical degradation procedures should only be performed by trained personnel following a validated SOP.

-

-

Final Cleanup: Wipe the area with fresh water. Dispose of all cleaning materials as hazardous waste.

-

Ventilate: Ventilate the area thoroughly before resuming work.[3]

Caption: Logical workflow for responding to a DEN laboratory spill.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

-

Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air at once.[3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[3]

Waste Disposal

All DEN waste, including empty containers, contaminated PPE, absorbent materials, and unused solutions, must be handled as hazardous waste.[4][17]

-

Collect waste in clearly labeled, sealed containers.

-

Store waste containers in a designated satellite accumulation area within a fume hood.[19]

-

Follow all institutional and regulatory guidelines for hazardous waste disposal.[8] Under no circumstances should DEN waste be disposed of down the drain.[8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Diethylnitrosamine-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 3. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]

- 4. lsuhsc.edu [lsuhsc.edu]

- 5. Diethylnitrosamine-induced liver tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 9. Use of the benchmark-dose (BMD) approach to derive occupational exposure limits (OELs) for genotoxic carcinogens: N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitrosamine - Wikipedia [en.wikipedia.org]

- 12. Diethylnitrosamine genotoxicity evaluated in sprague dawley rats using pig-a mutation and reticulocyte micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of diethylnitrosamine by nasal mucosa and hepatic microsomes from hamster and rat: species specificity of nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diethylnitrosamine exposure-responses for DNA ethylation, hepatocellular proliferation, and initiation of carcinogenesis in rat liver display non-linearities and thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Hat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ehss.syr.edu [ehss.syr.edu]

- 18. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 19. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 20. jefferson.edu [jefferson.edu]

- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 22. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 23. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of S-(2,4-Dinitrophenyl)glutathione (DTNP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of S-(2,4-dinitrophenyl)glutathione (DTNP), a critical substrate used in the study of glutathione (B108866) S-transferases (GSTs) and multidrug resistance-associated proteins (MRPs). Understanding the physicochemical properties of this compound is essential for its accurate use in experimental assays and for the development of robust analytical methods.

Introduction

S-(2,4-Dinitrophenyl)glutathione (this compound) is a key molecule formed from the enzymatic conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). This reaction is a widely used model for assessing the activity of glutathione S-transferases, a superfamily of enzymes pivotal to cellular detoxification. Furthermore, this compound is a known substrate for transport proteins like MRP1 and MRP3, making it a valuable tool in cancer research and pharmacology. Given its significance, a thorough understanding of its solubility in various solvent systems and its stability under different experimental conditions is paramount for reliable and reproducible research.

Physicochemical Properties

This compound is a tripeptide derivative with the following chemical structure:

-

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,4-dinitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]

-

Molecular Formula: C₁₆H₁₉N₅O₁₀S[2]

-

Molecular Weight: 473.4 g/mol [1]

Solubility of this compound

The solubility of this compound is a critical factor for its use in in vitro assays and for the preparation of stock solutions. While comprehensive quantitative data across a wide range of solvents is not extensively published, this guide summarizes the available information.

Qualitative and Predicted Solubility

This compound is generally described as being "slightly soluble" in water.[2][3] A predicted aqueous solubility value for this compound is approximately 0.0319 mg/mL.[4] The presence of the polar tripeptide backbone of glutathione is countered by the hydrophobic dinitrophenyl group, influencing its overall solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that this information is limited and may be supplemented by empirical determination for specific experimental needs.

| Solvent | Solubility | Concentration (mM) | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | Not specified | 10 mM | Data from a commercial supplier. | |

| Water | ~ 0.0319 mg/mL | ~ 0.067 mM | Predicted value. | [4] |

| Water | Slightly soluble | Not specified | Qualitative description. | [2][3] |

Note: The solubility of peptides and their conjugates can be highly dependent on factors such as pH, temperature, and the presence of salts. For peptides with low aqueous solubility, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then slowly dilute with the desired aqueous buffer.

Stability of this compound

The stability of this compound is crucial for its storage and for ensuring the integrity of experimental results over time. Degradation of this compound can lead to inaccurate measurements of enzyme kinetics or transport phenomena.

Storage Stability

Chemical Stability and Degradation

The chemical stability of this compound can be influenced by factors such as pH, temperature, and exposure to light and oxidizing agents. While specific degradation kinetics for this compound are not extensively documented in the literature, studies on glutathione have shown that it can undergo oxidation, particularly in solution. Forced degradation studies on glutathione have demonstrated that it can be oxidized by hydrogen peroxide, following pseudo-first-order kinetics.[5] The primary oxidation product of glutathione is glutathione disulfide (GSSG). It is plausible that this compound could undergo similar oxidative degradation at the glutathione backbone, although the dinitrophenyl moiety may also be susceptible to degradation under certain conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of this compound solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[6][7]

Materials:

-

S-(2,4-Dinitrophenyl)glutathione (this compound) solid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thermomixer or orbital shaker

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a known volume of PBS (e.g., 1 mL) to the tube.

-

Tightly cap the tube and place it in a thermomixer or orbital shaker.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method (see section 5.2).

-

Calculate the solubility of this compound in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its potential degradation products. The following protocol is based on published methods for the analysis of this compound and related glutathione conjugates.[8]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 50% B

-

15-17 min: Linear gradient from 50% to 95% B

-

17-20 min: Hold at 95% B

-

20-22 min: Return to 5% B

-

22-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm (for this compound).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25°C.

Procedure for Stability Study:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer).

-

Aliquot the stock solution into several vials.

-

Expose the vials to various stress conditions (e.g., elevated temperature, different pH values, UV light, oxidizing agent).

-

At specified time points, withdraw a sample from each vial.

-

Dilute the samples with the mobile phase to an appropriate concentration.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

The percentage of this compound remaining at each time point can be calculated to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination of this compound.

Logical Flow for a Stability Study

References

- 1. S-(2,4-dinitrophenyl)glutathione | C16H19N5O10S | CID 97535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. S-(2,4-Dinitrophenyl)-Glutathione | CAS 26289-39-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. Simultaneous determination of 1-chloro-2,4-dinitrobenzene, 2,4-dinitrophenyl-S-glutathione and its metabolites for human placental disposition studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2,2'-Dithiobis(5-nitropyridine) (DTNP) for Advanced Reaction Monitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of 2,2'-dithiobis(5-nitropyridine) (DTNP) and its application in the real-time monitoring of chemical and biological reactions. This compound is a highly reactive disulfide-containing compound that serves as a powerful tool for the quantification of free sulfhydryl (thiol) groups. Its reaction with thiols yields a distinct chromogenic product, enabling precise spectrophotometric analysis of reaction kinetics, protein modifications, and drug release mechanisms. This guide offers detailed experimental protocols, quantitative data, and visual workflows to facilitate the integration of this compound-based assays into research and development pipelines.

Core Principles: The Chemistry of this compound in Thiol Detection

The foundational principle of this compound as a reaction monitoring tool lies in its specific and rapid reaction with free thiol groups through a thiol-disulfide exchange mechanism. This compound itself is a symmetrical disulfide. In the presence of a thiol-containing compound (R-SH), the disulfide bond in this compound is cleaved. This reaction stoichiometrically releases one molecule of the chromogenic product, 5-nitropyridine-2-thione (Npys), for every molecule of thiol that reacts.

The Npys product exhibits strong absorbance at a specific wavelength, allowing for its concentration to be determined using spectrophotometry according to the Beer-Lambert law. The intensity of the color produced is directly proportional to the concentration of free thiols in the sample. This reaction is typically fast and proceeds to completion under mild conditions, making it ideal for real-time monitoring.

Quantitative Spectroscopic Data

Accurate quantification using this compound relies on precise knowledge of the spectroscopic properties of its reaction product, 5-nitropyridine-2-thione (Npys). While this compound is often used as an alternative to the more common Ellman's reagent (DTNB), which produces a product with a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm, the molar absorptivity of Npys can vary depending on solvent conditions. For precise measurements, it is recommended to generate a standard curve with a known concentration of a thiol, such as L-cysteine. However, literature suggests a molar extinction coefficient for a similar compound, 4-thiopyridone, to be approximately 21,000 M⁻¹cm⁻¹ at 324 nm, which can serve as a starting point for assay development.[1]

| Parameter | Value | Notes |

| This compound | ||

| Chemical Name | 2,2'-Dithiobis(5-nitropyridine) | |

| Molecular Formula | C₁₀H₆N₄O₄S₂ | |

| Molecular Weight | 310.31 g/mol | |

| Reaction Product | ||

| Chemical Name | 5-Nitropyridine-2-thione (Npys) | Tautomerizes with 5-nitro-2-mercaptopyridine |

| Molecular Formula | C₅H₄N₂O₂S | |

| Molecular Weight | 156.16 g/mol | |

| Spectroscopic Properties of Npys | ||

| Recommended λmax | ~340 nm | The exact maximum can be solvent-dependent. |

| Molar Absorptivity (ε) | Varies | Determination via standard curve is recommended. |

Experimental Protocols

General Thiol Quantification Assay

This protocol provides a fundamental method for determining the concentration of free thiols in a sample.

Materials:

-

This compound stock solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA)

-

Thiol-containing sample (e.g., protein solution, small molecule)

-

Thiol standard (e.g., L-cysteine) for standard curve generation

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of the thiol standard (e.g., 0-100 µM L-cysteine) in the Reaction Buffer.

-

-

Sample Preparation:

-

Dilute the unknown sample in the Reaction Buffer to a concentration that is expected to fall within the range of the standard curve.

-

-

Reaction Initiation:

-

To each well of the microplate or each cuvette, add a defined volume of the standard or sample.

-

Initiate the reaction by adding a small volume of the this compound stock solution. The final concentration of this compound should be in excess of the expected thiol concentration (e.g., 100-200 µM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a sufficient time to ensure complete reaction (typically 5-15 minutes). Protect from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the λmax of the Npys product (around 340 nm).

-

-

Calculation:

-

Subtract the absorbance of a blank (buffer + this compound) from all readings.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Determine the concentration of thiols in the unknown sample by interpolating its absorbance on the standard curve.

-

Monitoring Enzyme Kinetics

This compound can be used to continuously monitor the activity of enzymes that produce a thiol-containing product.

Example: Monitoring a Thiol-Producing Enzyme

Principle: The enzyme catalyzes a reaction that releases a product with a free thiol group. This thiol immediately reacts with this compound present in the assay mixture, leading to a continuous increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction.

Procedure:

-

Assay Mixture Preparation:

-

In a cuvette, prepare the reaction mixture containing the enzyme's substrate and this compound in the appropriate buffer. The this compound concentration should be sufficient to react with all the thiol product generated during the measurement period.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

-

-

Kinetic Measurement:

-

Immediately start monitoring the increase in absorbance at 340 nm over time using the kinetic mode of the spectrophotometer.

-

-

Data Analysis:

-

The initial rate of the reaction (v₀) is determined from the linear portion of the absorbance versus time plot.

-

The rate of product formation can be calculated using the molar extinction coefficient of Npys (determined from a standard curve).

-

Monitoring Drug Release from Disulfide-Linked Conjugates

Many drug delivery systems utilize disulfide bonds to link a drug to a carrier molecule. In the reducing environment of the cell (e.g., high glutathione (B108866) concentration), the disulfide bond is cleaved, releasing the drug. This compound can be used to monitor this release by quantifying a thiol-containing by-product.

Principle: The cleavage of the disulfide linker in the drug conjugate by a reducing agent (e.g., glutathione) releases the drug and a thiol-containing fragment. This thiol fragment reacts with this compound, allowing the rate and extent of drug release to be monitored.

Procedure:

-

Release Medium Preparation:

-

Prepare a release medium that mimics the target environment, containing a reducing agent like glutathione (GSH) at a relevant concentration (e.g., 1-10 mM). The medium should also contain this compound.

-

-

Initiation of Release:

-

Add the disulfide-linked drug conjugate to the release medium.

-

-

Monitoring:

-

At various time points, measure the absorbance of the solution at 340 nm. This can be done either continuously in a spectrophotometer or by taking aliquots at discrete intervals.

-

-

Data Analysis:

-

The concentration of the released thiol by-product is calculated from the absorbance values.

-

A plot of the released thiol concentration versus time provides the drug release profile.

-

Visualizing Workflows and Pathways with Graphviz

Diagrams created using the DOT language can effectively illustrate the logical flow of experiments and the underlying chemical reactions.

General Thiol Quantification Workflow

Caption: Workflow for quantitative thiol determination using this compound.

Signaling Pathway of Thiol-Disulfide Exchange

Caption: Reaction mechanism of this compound with a free thiol.

Workflow for Monitoring Protein Thiol Oxidation

This workflow outlines a method to quantify the proportion of reduced versus oxidized thiols in a protein sample.

Caption: Experimental workflow for determining the percentage of oxidized protein thiols.

Conclusion

2,2'-Dithiobis(5-nitropyridine) is a versatile and sensitive reagent for the quantification of free thiol groups. Its application extends beyond simple concentration measurements to the dynamic monitoring of enzyme kinetics, drug release, and the redox state of proteins. By leveraging the principles and protocols outlined in this guide, researchers can effectively employ this compound as a powerful tool in their analytical arsenal, contributing to advancements in biochemistry, pharmacology, and drug development. The provided workflows and quantitative data serve as a robust starting point for the design and implementation of this compound-based assays tailored to specific research needs.

References

understanding the selectivity of DTNP for protecting groups

An In-depth Technical Guide to the Selectivity of 2,2'-Dithiobis(5-nitropyridine) (DTNP) in Protecting Group Manipulation

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly peptides and proteins. Within this field, 2,2'-dithiobis(5-nitropyridine) (this compound) has emerged as a valuable tool, not as a traditional protecting group, but as a highly selective deprotecting agent. This guide provides a comprehensive overview of the selectivity of this compound, its mechanism of action, and detailed experimental protocols for its application, with a focus on its utility in contemporary chemical synthesis.

Introduction: The Role of this compound in Deprotection

This compound is primarily utilized for the gentle and selective removal of various sulfur-based protecting groups from cysteine (Cys) and selenium-based protecting groups from selenocysteine (B57510) (Sec) residues in peptides.[1][2][3] Its application is a two-stage process. Initially, this compound reacts with the protected amino acid to cleave the protecting group, forming a mixed disulfide with a 2-(5-nitropyridyl) (Npys) group.[1][4] This Npys-adduct can then be readily reduced to the free thiol or selenol using a reducing agent like dithiothreitol (B142953) (DTT).[1][4] This method is particularly advantageous as it often proceeds under mild, acidic conditions, preserving the integrity of other sensitive functional groups within the molecule.[1][3]

Selectivity of this compound-Mediated Deprotection

The key to this compound's utility lies in its remarkable selectivity for different protecting groups, which can be modulated by the presence of additives such as thioanisole (B89551).[1] This selectivity allows for the orthogonal deprotection of multiple cysteine residues within the same peptide, enabling the controlled formation of specific disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[1][3]

Quantitative Analysis of Deprotection Efficiency

The efficiency of this compound in removing various common cysteine S-protecting groups has been systematically evaluated. The following tables summarize the quantitative data on the lability of these groups to this compound, both in the presence and absence of thioanisole.

Table 1: Deprotection of Cysteine S-Protecting Groups with this compound in the Absence of Thioanisole

| Protecting Group | Lability to this compound/TFA | Notes |

| tBu (tert-butyl) | Labile | Deprotection proceeds efficiently. |

| Acm (acetamidomethyl) | Moderately Labile | Requires higher concentrations of this compound for complete removal.[1] |

| Mob (p-methoxybenzyl) | Moderately Labile | Shows some lability, but less than tBu.[1] |

| StBu (S-tert-butylthio) | Robust | Shows no lability even at elevated this compound concentrations.[1][5] |

| Trt (trityl) | Labile | Generally labile under acidic conditions of the reaction. |

| Meb (p-methylbenzyl) | Moderately Labile | Exhibits intermediate lability. |

Table 2: Deprotection of Cysteine S-Protecting Groups with this compound in the Presence of 2% Thioanisole/TFA

| Protecting Group | Lability to this compound/Thioanisole/TFA | Notes |

| tBu (tert-butyl) | Labile | Deprotection is efficient. |

| Acm (acetamidomethyl) | Labile | Thioanisole significantly enhances the rate of deprotection.[1] |

| Mob (p-methoxybenzyl) | Labile | Thioanisole accelerates the removal of the Mob group.[1] |

| StBu (S-tert-butylthio) | Labile | Complete deprotection is achieved even at stoichiometric this compound concentrations.[1][5] |

| Trt (trityl) | Labile | Readily cleaved under these conditions. |

| Meb (p-methylbenzyl) | Labile | Thioanisole facilitates efficient removal. |

Mechanism of Action

The deprotection reaction is initiated by the electrophilic activation of this compound in trifluoroacetic acid (TFA), which protonates the pyridine (B92270) nitrogen, making the disulfide bond more susceptible to nucleophilic attack. In the presence of thioanisole, a trivalent sulfonium (B1226848) thioanisole-Npys conjugate is formed, which is a highly reactive intermediate.[1] This intermediate then reacts with the protected cysteine, leading to the removal of the protecting group and the formation of the Cys-S-Npys mixed disulfide.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. The following are representative protocols for this compound-mediated deprotection.

General Protocol for Cysteine S-Deprotection Assay

-

Peptide Dissolution : Dissolve 1.0 mg (~1.7 µmol) of the protected peptide in 200 µL of either 100% TFA or 2% thioanisole in TFA to a final concentration of approximately 8.5 mM.[1]

-

This compound Addition : To this solution, add varying equivalents of this compound (e.g., 1.1, 3.3, 6.7, 11, and 15 equivalents) corresponding to final concentrations of 10 mM, 30 mM, 60 mM, 100 mM, and 137 mM, respectively.[1]

-

Incubation : Agitate the reaction mixture at 25 °C for 1 hour.[1]

-

Quenching and Precipitation : Quench the reaction by adding cold diethyl ether to precipitate the crude peptide.[1]

-

Isolation : Isolate the precipitated product by centrifugation.[1]

-

Analysis : Analyze the crude product by HPLC to determine the extent of deprotection by comparing the peak areas of the starting material and the Npys-conjugated product.[1]

Protocol for Iterative Disulfide Bond Formation in Oxytocin (B344502)

-

Peptide Dissolution : Dissolve 2.0 mg (~1.7 µmol) of the di-protected oxytocin peptide in 200 µL of 2% thioanisole in TFA to a final concentration of approximately 8.5 mM.[1]

-

This compound Treatment : Add 20 equivalents (183 mM) of this compound to the solution and incubate with agitation at the specified temperature and time as determined by optimization experiments.[1]

-

Product Isolation : At the end of the reaction, precipitate the crude product by adding cold diethyl ether and isolate by centrifugation.[1]

-

Thiol Reduction (Optional) : For subsequent disulfide bond formation, the isolated Npys-adduct can be treated with a reducing agent such as DTT to generate the free thiol.[1][4]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved in this compound-mediated deprotection, the following diagrams illustrate the key pathways and experimental logic.

Caption: General workflow for this compound-mediated deprotection of cysteine.

Caption: Putative mechanism of this compound-mediated deprotection with thioanisole.

References

- 1. 2,2′-Dithiobis(5-nitropyridine) (this compound) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of 2,2'-dithiobis(5-nitropyridine) (this compound) for deprotection and diselenide formation in protected selenocysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2'-Dithiobis(5-nitropyridine) (this compound) as an effective and gentle deprotectant for common cysteine protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Basic Chemical Properties of 2,2′-Dithiobis(5-nitropyridine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2′-Dithiobis(5-nitropyridine), commonly known as DTNP, is a symmetrical disulfide reagent that plays a significant role in biochemistry and pharmaceutical sciences.[1] It is structurally characterized by two 5-nitropyridine rings linked by a disulfide bond.[1] This guide provides an in-depth overview of the core chemical properties of this compound, its primary applications, and detailed experimental protocols for its use.

This compound is particularly recognized for its utility as a thiol-reactive reagent, serving as an alternative to the more common Ellman's reagent (DTNB).[2] Its reactivity is centered on the disulfide bond, which is susceptible to nucleophilic attack by thiol groups. This reactivity is enhanced by the electron-withdrawing nitro groups on the pyridine (B92270) rings, making the disulfide bond more electrophilic.[2] Key applications of this compound include the quantification of free thiols, the activation of cysteine residues in proteins, and the deprotection of protected cysteine and selenocysteine (B57510) residues in peptide synthesis.[1][3]

Core Chemical Properties

The fundamental chemical and physical properties of 2,2′-Dithiobis(5-nitropyridine) are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₀H₆N₄O₄S₂ | [4][5] |

| Molecular Weight | 310.31 g/mol | [3][5] |

| CAS Number | 2127-10-8 | [4][5] |

| Appearance | Yellow to yellow-brown crystalline solid | [6] |

| Melting Point | 155-157 °C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents such as DMSO, acetone, and ethanol. | [1] |

| Stability | Stable under ambient conditions. Recommended to be stored at room temperature in a cool, dark environment. | [1] |

| Synonyms | This compound, Bis(5-nitro-2-pyridyl) disulfide, 1,2-Bis(5-nitropyridin-2-yl)disulfane | [1] |

Chemical Reactivity and Mechanism of Action

The primary reactivity of this compound is centered on its disulfide bond, which readily undergoes thiol-disulfide exchange with free sulfhydryl groups, such as those found in cysteine residues.[2] The electron-withdrawing nitro groups on the pyridine rings increase the electrophilicity of the sulfur atoms in the disulfide bond, making them highly susceptible to nucleophilic attack by a thiolate anion (R-S⁻).[2]

The reaction proceeds via a nucleophilic attack of the thiolate on one of the sulfur atoms of the this compound disulfide bond. This results in the cleavage of the S-S bond and the formation of a mixed disulfide between the thiol-containing molecule and a 5-nitropyridyl-2-thio group. The other half of the this compound molecule is released as the chromophoric leaving group, 5-nitro-2-thiopyridine, which exists in tautomeric equilibrium with 5-nitro-2(1H)-pyridinethione.[2]

The reaction can be summarized as follows:

R-SH + NP-S-S-NP → R-S-S-NP + HS-NP

Where R-SH represents a thiol-containing compound and NP-S-S-NP represents this compound. The released 5-nitro-2-thiopyridine (HS-NP) is a yellow-colored compound, and the intensity of this color can be used for the spectrophotometric quantification of the initial thiol concentration.

Experimental Protocols

Quantification of Thiol Groups

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Thiol standard solution (e.g., L-cysteine or glutathione) of known concentration

-

Sample containing an unknown concentration of thiols

-

Spectrophotometer and cuvettes or a microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the Reaction Buffer and allow it to equilibrate to room temperature.

-

Prepare a 10 mM stock solution of DTNB in a suitable organic solvent like DMSO or ethanol.

-